molecular formula C15H14FN5 B13563517 [2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine

[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine

Cat. No.: B13563517
M. Wt: 283.30 g/mol
InChI Key: MAPADEKRFXADLQ-UHFFFAOYSA-N
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Description

n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a tetrazole ring substituted with a phenyl group and a 2-(2-fluorophenyl)ethyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

    Substitution Reactions: The phenyl and 2-(2-fluorophenyl)ethyl groups are introduced through substitution reactions. These reactions often involve the use of halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the tetrazole ring or the substituents, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.

    Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Therapeutic Applications: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals for pest control or plant growth regulation.

    Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • n-[2-(2-chlorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
  • n-[2-(2-bromophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
  • n-[2-(2-methylphenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine

Comparison:

  • Substituent Effects: The presence of different substituents (fluorine, chlorine, bromine, methyl) on the phenyl ring can significantly influence the compound’s chemical reactivity and biological activity.
  • Unique Properties: n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain targets compared to its analogs.

This detailed article provides a comprehensive overview of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14FN5

Molecular Weight

283.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-1-phenyltetrazol-5-amine

InChI

InChI=1S/C15H14FN5/c16-14-9-5-4-6-12(14)10-11-17-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18,20)

InChI Key

MAPADEKRFXADLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)NCCC3=CC=CC=C3F

Origin of Product

United States

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